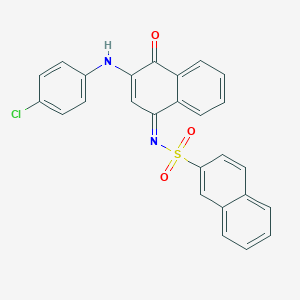
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells.
Mechanism of Action
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells. By inhibiting this pathway, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, which are both mechanisms by which cancer cells can be killed. In addition, it can inhibit cell migration and invasion, which are important processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is that it is a potent and selective inhibitor of the MEK enzyme, which makes it an attractive target for cancer therapy. However, one limitation is that it can be difficult to administer in vivo, due to its poor solubility and bioavailability.
Future Directions
There are a number of future directions for research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of more effective formulations of the drug, which could improve its solubility and bioavailability. In addition, there is interest in exploring the use of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the identification of biomarkers that could be used to predict response to N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide therapy.
Synthesis Methods
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-naphthoquinone in the presence of a suitable acid catalyst. The resulting intermediate can then be reacted with 2-naphthalenesulfonamide to yield the final product.
Scientific Research Applications
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types. It has been shown to be effective in inhibiting the growth of melanoma, lung cancer, and pancreatic cancer cells, among others. In addition, it has been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C26H17ClN2O3S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C26H17ClN2O3S/c27-19-10-12-20(13-11-19)28-25-16-24(22-7-3-4-8-23(22)26(25)30)29-33(31,32)21-14-9-17-5-1-2-6-18(17)15-21/h1-16,28H/b29-24- |
InChI Key |
AIBMCWTWRJJHBP-OLFWJLLRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)